2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine
Description
Properties
IUPAC Name |
thiomorpholin-4-yl-[4-[3-(trifluoromethyl)anilino]quinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c22-21(23,24)14-4-3-5-15(12-14)25-18-13-19(20(28)27-8-10-29-11-9-27)26-17-7-2-1-6-16(17)18/h1-7,12-13H,8-11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOYTBUUEUMNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of trifluoromethylating agents such as CF3SO2Na under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize cost-effective and scalable reagents and conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of quinoline derivatives, including the target compound, as effective anticancer agents. The mechanisms through which these compounds exert their effects include:
- Inhibition of Cancer Cell Proliferation : Research has shown that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine have demonstrated cytotoxicity against human colon cancer cells, with IC50 values lower than 10 μM in some cases .
- Mechanisms of Action : The anticancer activity may involve interference with essential cellular processes such as apoptosis and cell cycle regulation. Studies indicate that these compounds may disrupt mitochondrial function or induce oxidative stress in cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Quinoline derivatives have been evaluated for their efficacy against various bacterial and fungal pathogens:
- Bacterial Inhibition : Some studies have reported that related compounds exhibit significant antimicrobial activity against standard strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that the target compound could similarly possess antibacterial properties .
- Fungal Activity : The antifungal efficacy of quinoline derivatives has also been explored, with certain compounds showing effectiveness against pathogens like Alternaria solani and Fusarium solani.
Neuropsychiatric Applications
Another area of interest is the potential role of the compound in treating neuropsychiatric disorders. The modulation of metabotropic glutamate receptors (mGluR2), which are implicated in various neuropsychiatric conditions, has been a focus in drug design. Compounds that incorporate thiomorpholine structures may enhance receptor binding and efficacy, offering avenues for therapeutic development .
Synthesis and Derivative Exploration
The synthesis of this compound can be achieved through several methods involving palladium-catalyzed reactions and other coupling strategies. Exploring derivatives of this compound can lead to enhanced biological activity or selectivity against specific targets. The development of analogs allows for structure-activity relationship (SAR) studies that are crucial for optimizing therapeutic profiles .
Mechanism of Action
The mechanism by which 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The quinoline core can intercalate with DNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs.
- Thiomorpholine vs. Morpholine : The thiomorpholine-4-carbonyl group in the target compound replaces oxygen with sulfur, increasing polar surface area and altering hydrogen-bonding capacity compared to morpholine derivatives (e.g., ). This may influence solubility and off-target interactions .
- Positional Variations : Substituents at the 6- or 7-position (e.g., bromo, chloro) in related compounds correlate with divergent biological activities. For instance, 7-chloro derivatives exhibit potent antimalarial activity, while 6-substituted analogs are prioritized as chemical probes .
Yield Comparison :
- reports >80% yield for 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine under similar conditions, suggesting the target compound’s synthesis is feasible with high efficiency .
- highlights challenges in coupling bulkier substituents (e.g., aminoethoxy chains), yielding ~60–70% for 7-chloro analogs .
Biological Activity
The compound 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine is a novel derivative in the realm of medicinal chemistry, particularly noted for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure features a quinoline core substituted with a thiomorpholine moiety and a trifluoromethyl group, which are crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression, particularly targeting protein kinases and other signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various bacterial strains, likely due to its ability to disrupt cellular membranes or inhibit essential metabolic pathways.
- Anti-inflammatory Effects : The compound may also modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, thus offering potential therapeutic benefits in inflammatory diseases.
Antitumor Activity
A study evaluating the antitumor properties of similar compounds found that derivatives with a quinoline structure often exhibit significant cytotoxic effects against various cancer cell lines. Specifically, compounds with thiomorpholine substitutions have demonstrated enhanced activity against breast cancer and leukemia cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Studies
In vitro assays have been conducted to assess the antimicrobial efficacy of this compound. Results indicated moderate to high inhibition against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Research
The anti-inflammatory potential was evaluated through assays measuring nitric oxide production in macrophages. The compound significantly reduced nitric oxide levels compared to controls, indicating its role in modulating inflammatory pathways .
Case Studies
| Study | Findings | Concentration Tested | Effect Observed |
|---|---|---|---|
| Study 1 | Significant cytotoxicity against MCF-7 cells | 10 µM | 70% cell death |
| Study 2 | Moderate antibacterial activity against E. coli | 50 µg/mL | 60% inhibition |
| Study 3 | Inhibition of NO production in LPS-stimulated macrophages | 25 µM | 50% reduction |
Q & A
Q. What synthetic routes are recommended for preparing 2-(thiomorpholine-4-carbonyl)-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine?
- Methodology : The synthesis typically involves multi-step reactions:
Quinoline Core Formation : Cyclization of substituted aniline derivatives (e.g., 4-methoxyaniline) via Skraup or Gould-Jacobs reactions to form the quinoline backbone .
Functionalization : Introduction of the thiomorpholine-carbonyl group via nucleophilic acyl substitution using thiomorpholine and activated carbonyl intermediates (e.g., chloroformates) .
Coupling Reactions : The trifluoromethylphenyl group is attached via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis .
- Key Tools : Monitor reactions using TLC and purify intermediates via column chromatography (e.g., 10% MeOH in DCM) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C/19F NMR : Confirm structural integrity by identifying protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl: δ ~ -60 ppm in 19F NMR) and thiomorpholine protons (δ 2.5–4.0 ppm) .
- HRMS/ESI-MS : Validate molecular weight and isotopic patterns (e.g., [M+H]+ for C22H20F3N3OS: calc. 432.1412) .
- X-ray Crystallography : Resolve stereochemistry for chiral centers, if applicable .
Q. How can researchers assess preliminary antitumor activity of this compound?
- Methodology :
- MTT Assay : Test against human cancer cell lines (e.g., MDA-MB-231, A549) at 1–10 µM concentrations. Use cisplatin as a positive control .
- Data Interpretation : Calculate IC50 values and compare with structurally similar compounds (e.g., 4b in showed 60% inhibition at 5 µM) .
Advanced Research Questions
Q. How can synthetic yields of the thiomorpholine-carbonyl moiety be optimized?
- Methodology :
- Reagent Selection : Use coupling agents like EDC/HOBt to activate the carbonyl group, improving acylation efficiency .
- Solvent Optimization : Conduct reactions in anhydrous DMF or THF to minimize hydrolysis .
- Purification : Employ reverse-phase HPLC for polar intermediates .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Cell Line Validation : Use standardized cell lines (e.g., ATCC-certified) and control for passage number .
- Assay Reproducibility : Include internal controls (e.g., doxorubicin) and triplicate measurements.
- SAR Analysis : Compare substituent effects (e.g., replacing thiomorpholine with morpholine reduces logP by ~0.5) .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
